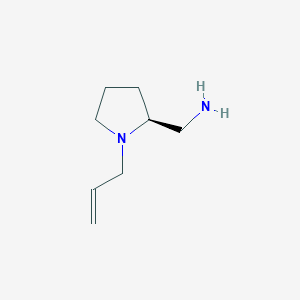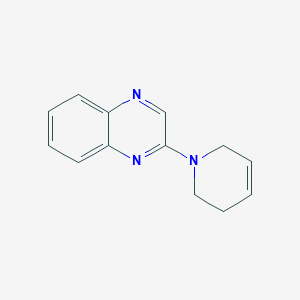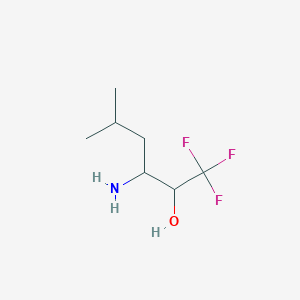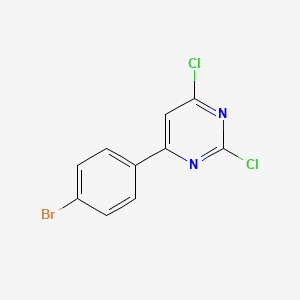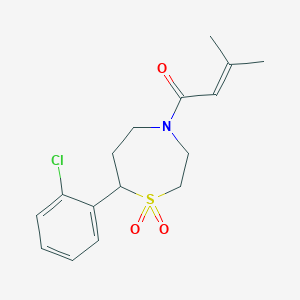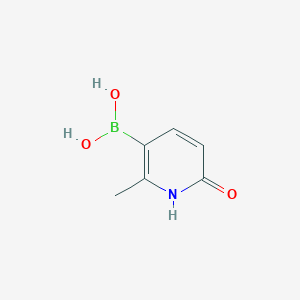
6-Hydroxy-2-methylpyridine-3-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2-methylpyridine-3-boronic Acid is a boronic acid derivative. Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications . The molecular formula of 6-Hydroxy-2-methylpyridine-3-boronic Acid is C6H8BNO3 .
Molecular Structure Analysis
The molecular structure of 6-Hydroxy-2-methylpyridine-3-boronic Acid can be represented by the formula C6H8BNO3 . The InChIKey for this compound is TWKMYNQPIICYNV-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, including 6-Hydroxy-2-methylpyridine-3-boronic Acid, can form stable transition complexes with sugars and amino acids . This property has been exploited for various applications, including the inhibition of certain biological processes .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Hydroxy-2-methylpyridine-3-boronic Acid are represented by five quantitative descriptors for amino acid residues . The molecular weight of this compound is 136.95 g/mol .Aplicaciones Científicas De Investigación
1. Catalytic Protodeboronation of Pinacol Boronic Esters This compound can be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a process where boronic esters are converted into other functional groups, and this compound can play a crucial role in this transformation .
Anti-Markovnikov Hydromethylation of Alkenes
The compound is used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation in organic synthesis, where the addition of a hydrogen and a methyl group occurs across a carbon-carbon double bond .
3. Synthesis of δ-®-Coniceine and Indolizidine 209B The protodeboronation process using this compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in medicinal chemistry .
Suzuki–Miyaura Coupling
6-Hydroxy-2-methylpyridine-3-boronic Acid can be used as a reagent in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used extensively in organic synthesis for the formation of carbon-carbon bonds .
5. Synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2 ] This compound has been used in the synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2 ] . This is a complex inorganic compound with potential applications in materials science .
Ligand for Platinum Complex
6-Hydroxy-2-methylpyridine-3-boronic Acid has been used as a ligand for a platinum complex which showed protein kinase inhibitory action at nanomolar levels . This suggests potential applications in the development of new pharmaceuticals .
Mecanismo De Acción
Target of Action
Boronic acids, including pyridinylboronic acids, have been used in the development of therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to participate in sm cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions . These reactions can lead to the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The compound’s participation in sm cross-coupling reactions suggests it may play a role in the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Hydroxy-2-methylpyridine-3-boronic Acid. For instance, the success of SM cross-coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, safety data suggests that dust formation should be avoided and adequate ventilation ensured when handling the compound .
Safety and Hazards
Direcciones Futuras
Given the growing interest in boronic acids in medicinal chemistry, there is potential for future research into 6-Hydroxy-2-methylpyridine-3-boronic Acid . This could include further exploration of its interactions with diols and strong Lewis bases, as well as its potential applications in sensing and other areas .
Propiedades
IUPAC Name |
(2-methyl-6-oxo-1H-pyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-4-5(7(10)11)2-3-6(9)8-4/h2-3,10-11H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHXISHPCIUQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(NC(=O)C=C1)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one](/img/structure/B3020445.png)
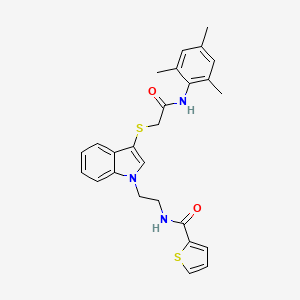
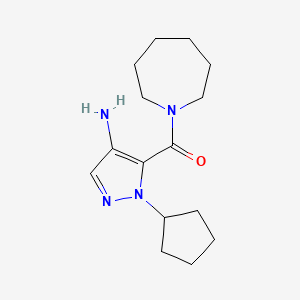


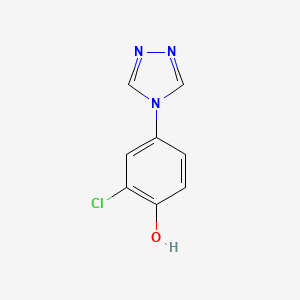
![2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B3020458.png)
